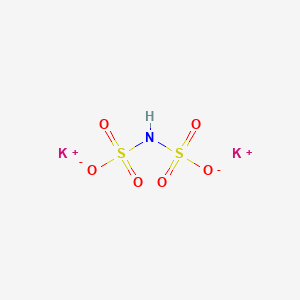

Potassium imidodisulfonate

Description

Properties

IUPAC Name |

dipotassium;N-sulfonatosulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H3NO6S2/c;;2-8(3,4)1-9(5,6)7/h;;1H,(H,2,3,4)(H,5,6,7)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJLPMNXWZUYTL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HK2NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583782 | |

| Record name | Dipotassium imidodisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14696-74-3 | |

| Record name | Dipotassium imidodisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14696-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic and Preparative Methodologies for Potassium Imidodisulfonate

Direct Synthesis Pathways of Potassium Imidodisulfonate

The direct synthesis of potassium imidodisulfonate can be achieved through several routes, most notably via the controlled hydrolysis of precursor compounds and its formation as a byproduct in industrial gas treatment systems.

Formation via Hydrolysis of Related Precursors

A primary method for the laboratory-scale synthesis of potassium imidodisulfonate involves the carefully controlled hydrolysis of potassium nitrilosulfonate (K₃N(SO₃)₃). The nitrilosulfonate is rapidly converted into the imidodisulfonate, which in turn hydrolyzes more slowly to give sulfamate (B1201201) as the final product. acs.org

The hydrolysis of potassium nitrilosulfonate has been studied at various temperatures, including 25, 40, 67, and 100°C. acs.org The reaction proceeds in a stepwise manner, with the first step yielding the imidodisulfonate anion. acs.org

Reaction Scheme:

N(SO₃)₃³⁻ + H₂O → HN(SO₃)₂²⁻ + H⁺ + SO₄²⁻ acs.org

A typical laboratory procedure involves treating potassium nitrilosulfonate dihydrate (N(KSO₃)₃·2H₂O) with a dilute solution of sulfuric acid. For instance, 38 grams of N(KSO₃)₃·2H₂O can be moistened with 16 mL of 2% sulfuric acid and allowed to stand for 24 hours. acs.org This process yields a pasty mass from which the solid potassium imidodisulfonate can be recovered by filtration and washing. acs.orgcaltech.edu It is crucial to manage the acidity, as the hydrolysis of the imidodisulfonate to sulfamate is also acid-catalyzed. datapdf.com Neutral solutions of potassium imidodisulfonate are comparatively stable. acs.org

Formation as a Product within Gas Phase Treatment Systems

Potassium imidodisulfonate has been identified as an intermediate compound in certain wet flue gas desulfurization (FGD) processes that simultaneously remove sulfur oxides (SOx) and nitrogen oxides (NOx). In these systems, the reactions are complex and can lead to the formation of various sulfur-nitrogen compounds. epa.gov

Targeted Synthesis of Functionalized Imidodisulfonate-Derived Species

The reactivity of the N-H bond in potassium imidodisulfonate makes it a valuable precursor for the synthesis of various functionalized derivatives.

Utilization of Potassium Imidodisulfonate as a Precursor in Derivative Synthesis

A significant application of potassium imidodisulfonate is in the synthesis of hydrazine (B178648) iso-disulfonate, [H₂NN(SO₃)₂]²⁻. This is achieved through a substitution reaction with hydroxylamine-O-sulfonic acid (H₂NOSO₃H). researchgate.netresearchgate.netresearcher.life

The synthesis is typically a three-step process, where the initial step is the preparation of potassium imidodisulfonate itself. researchgate.net This is then reacted with hydroxylamine-O-sulfonic acid to yield potassium hydrazine iso-disulfonate. researchgate.netresearchgate.net

Reaction Scheme:

K₂[HN(SO₃)₂] + H₂NOSO₃H → K₂[H₂NN(SO₃)₂] + H₂SO₄

The resulting potassium hydrazine iso-disulfonate can be further used in metathesis reactions, for example, with barium chloride to produce the corresponding barium salt. researchgate.netresearchgate.net

| Reactants | Product | Reaction Type |

| Potassium imidodisulfonate (K₂[HN(SO₃)₂]) | Potassium hydrazine iso-disulfonate (K₂[H₂NN(SO₃)₂]) | Substitution |

| Hydroxylamine-O-sulfonic acid (H₂NOSO₃H) |

Purification and Isolation Methodologies for Potassium Imidodisulfonate

The purification of potassium imidodisulfonate is essential to remove unreacted starting materials and byproducts from the synthesis. The methods employed often take advantage of the compound's solubility characteristics.

A common procedure involves dissolving the crude potassium imidodisulfonate in a dilute aqueous base, such as dilute ammonium (B1175870) hydroxide, to form a solution. caltech.edu This solution can then be heated and filtered while hot to remove insoluble impurities. caltech.edu Upon cooling, the purified potassium imidodisulfonate crystallizes out of the solution due to its lower solubility at reduced temperatures. caltech.edu

The crystallized product is then collected by filtration and washed with ice-cold water to remove any remaining soluble impurities. caltech.edu Further washing with organic solvents like methanol (B129727) and ether can be employed to facilitate drying. chemicalbook.com The final product is typically dried in a vacuum desiccator to remove residual moisture. datapdf.com

| Step | Procedure | Purpose |

| 1 | Dissolution | Dissolve crude product in dilute ammonium hydroxide. |

| 2 | Hot Filtration | Remove insoluble impurities. |

| 3 | Crystallization | Cool the filtrate to precipitate purified product. |

| 4 | Filtration | Isolate the crystalline product. |

| 5 | Washing | Wash with ice-cold water, methanol, and ether. |

| 6 | Drying | Dry under vacuum. |

Precipitation-Based Separation Techniques for Imidodisulfonate Salts

Precipitation-based separation stands as a cornerstone technique in the purification and isolation of various inorganic salts, including potassium imidodisulfonate. This method leverages the differences in solubility of various components within a solution. By carefully manipulating conditions such as temperature, solvent composition, and concentration, the target compound, potassium imidodisulfonate, can be selectively precipitated out of the solution, leaving impurities behind. The efficiency of this separation is fundamentally governed by the solubility product constant (Ksp) of the salt; once the product of the ionic concentrations exceeds the Ksp, precipitation occurs.

Fractional crystallization is a refined precipitation technique that separates multiple solutes from a single solution based on their varying solubilities at different temperatures. phasediagram.dk This method is particularly effective when dealing with a mixture of salts where the solubilities exhibit different dependencies on temperature. phasediagram.dk For the separation of imidodisulfonate salts, this involves a carefully controlled process of cooling or solvent addition to induce the crystallization of the desired salt while other salts remain in the solution. phasediagram.dk

A common route to synthesizing potassium imidodisulfonate involves the hydrolysis of potassium nitrilosulfonate. datapdf.com In a modified procedure based on the work of Claus and Koch, potassium nitrilosulfonate is first prepared by reacting potassium nitrite (B80452) with potassium bisulfite. datapdf.com The resulting nitrilosulfonate is then subjected to hydrolysis, which converts it into potassium imidodisulfonate. datapdf.com The separation of the intermediate and final products in such syntheses often relies on precipitation. For instance, the initial formation of potassium nitrilosulfonate appears as a mass of needle-like crystals that precipitate from the hot reaction mixture. datapdf.com These crystals are then purified by redissolving them in water and allowing them to re-precipitate upon cooling. datapdf.com A similar principle of controlled precipitation is applicable for the isolation of potassium imidodisulfonate after the hydrolysis step.

The effectiveness of precipitation can be influenced by several factors. The choice of solvent is critical; a solvent in which potassium imidodisulfonate has low solubility, while the impurities are highly soluble, would be ideal. The rate of cooling or addition of a precipitating agent can also affect the size and purity of the resulting crystals. Slower cooling rates generally promote the formation of larger, purer crystals.

While specific, detailed research findings on the precipitation-based separation of potassium imidodisulfonate are not extensively documented in publicly available literature, the general principles of salt purification through precipitation are well-established. The process would typically involve dissolving the crude imidodisulfonate salt mixture in a suitable solvent, followed by a controlled change in conditions to induce the selective precipitation of potassium imidodisulfonate.

Illustrative Data on Fractional Crystallization for Salt Separation

The following table provides a conceptual illustration of how fractional crystallization parameters could be applied to separate a desired salt from a mixture, based on general principles. Please note that this data is representative and not specific to potassium imidodisulfonate due to the lack of published specific data.

| Parameter | Stage 1: Initial Precipitation | Stage 2: Recrystallization |

| Solvent | Water | Water-Ethanol Mixture (e.g., 80:20) |

| Initial Temperature (°C) | 80 | 60 |

| Final Temperature (°C) | 10 | 5 |

| Cooling Rate (°C/hour) | 5 | 2 |

| Resulting Precipitate | Crude Salt Mixture | Purified Target Salt |

| Observed Crystal Morphology | Fine Powder | Well-defined Needles |

This illustrative table demonstrates how adjusting parameters at different stages can refine the purity and crystalline form of the target salt. The initial precipitation from an aqueous solution at a faster cooling rate yields a crude product. A subsequent recrystallization step, using a solvent mixture in which the target salt has a more defined solubility curve and a slower cooling rate, can significantly enhance purity.

Further research into the specific solubility characteristics of potassium imidodisulfonate in various solvent systems and at different temperatures would be necessary to optimize a precipitation-based separation protocol for this particular compound.

Structural Elucidation and Advanced Characterization Techniques for Potassium Imidodisulfonate Systems

Spectroscopic Analysis of Imidodisulfonate Anion

Spectroscopic techniques are fundamental in probing the molecular structure of the imidodisulfonate anion, [HN(SO₃)₂]²⁻. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical bonds and functional groups can be obtained.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic vibrational modes within the imidodisulfonate anion. mdpi.comsmu.edu These techniques measure the transitions between quantized vibrational energy states of the molecule. mdpi.com The resulting spectra provide a unique "fingerprint" based on the vibrations of specific functional groups, such as S-N, S-O, and N-H bonds. mdpi.com

While specific, complete IR and Raman spectra for potassium imidodisulfonate are not extensively detailed in the surveyed literature, data from closely related compounds, such as hydrazine (B178648) iso-disulfonate [H₂NN(SO₃)₂]²⁻—which is synthesized from potassium imidodisulfonate—provide valuable insights. researchgate.netuni-koeln.deresearchgate.net In these related systems, the vibrational modes of the sulfonate [SO₃] groups are observed in a consistent range. researchgate.net For instance, in the potassium salt of a related hydrazine disulfonate, the symmetric stretching vibrations of the S-N bonds are noted, and the N-H bond stretching vibrations are typically observed around 3500 cm⁻¹. researchgate.net The analysis of such related compounds suggests that the vibrational spectrum of the imidodisulfonate anion would be characterized by distinct bands corresponding to the stretching and bending modes of its constituent bonds.

Table 1: Representative Vibrational Modes in Related Sulfonate Anions

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Related Compounds | Associated Bonds |

|---|---|---|

| N-H Stretch | ~3500 | N-H |

| S=O Asymmetric Stretch | ~1200-1300 | S=O |

| S=O Symmetric Stretch | ~1000-1100 | S=O |

| S-N Stretch | ~700-900 | S-N |

This table is illustrative and based on data from related nitrogen-sulfur compounds; specific peak positions for potassium imidodisulfonate may vary.

Diffraction-Based Structural Determination

Diffraction methods are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline solid state.

X-ray diffraction (XRD) is a primary technique for elucidating the crystal structure of salts like potassium imidodisulfonate. researcher.life By analyzing the pattern of X-rays scattered by the electron clouds of the atoms in a crystal, a detailed model of the unit cell and the precise positions of the atoms within it can be constructed.

Studies on compounds derived from potassium imidodisulfonate, such as potassium hydrazine iso-disulfonate (K₂[H₂NN(SO₃)₂]), have been conducted, and their structures have been characterized by single-crystal X-ray diffraction. researchgate.netuni-koeln.de These analyses provide a strong comparative basis for understanding the structure of the parent imidodisulfonate anion.

X-ray diffraction data are crucial for determining the precise bond lengths and angles that define the molecule's geometry. In the imidodisulfonate anion, the nature of the sulfur-nitrogen bonds and the geometry around the central nitrogen atom are of particular interest.

In the closely related hydrazine iso-disulfonate anion, the S-N bond lengths are found to be approximately 170.7(2) pm and 171.1(2) pm. researchgate.net These values are described as being very similar to the S-N bond lengths in the imidodisulfonate anion, K₂[HN(SO₃)₂]. researchgate.net For comparison, the S-N bond in the nitrido-trisulfonate anion, [N(SO₃)₂]³⁻, is significantly shorter at around 160 pm, indicating a difference in bond order. researchgate.net The nitrogen atom in the imidodisulfonate anion is bonded to two sulfonate groups and one hydrogen atom. The geometry around the nitrogen atom in the related hydrazine iso-disulfonate is described as a distorted trigonal-pyramidal arrangement. alfa-chemistry.com

Table 2: Comparative S-N Bond Lengths in Related Anions

| Anion | Compound | S-N Bond Length (pm) | Reference |

|---|---|---|---|

| Hydrazine iso-disulfonate | K₂[H₂NN(SO₃)₂] | 170.7(2) and 171.1(2) | researchgate.net |

| Imidodisulfonate | K₂[HN(SO₃)₂] | Described as "very similar" to hydrazine iso-disulfonate | researchgate.net |

While X-ray diffraction is excellent for locating electron-dense atoms like sulfur and potassium, it is less effective at precisely determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction is a powerful complementary technique that overcomes this limitation because neutrons scatter from atomic nuclei rather than electrons. aps.org This makes it particularly well-suited for accurately localizing hydrogen atoms and determining N-H bond lengths and the configuration of the imido group. aps.orgosti.gov

Although neutron diffraction studies have been performed on other potassium salts to determine lattice parameters at low temperatures, specific neutron diffraction data for potassium imidodisulfonate to localize the imido hydrogen atom were not found in the surveyed research. aps.org

X-ray Diffraction Analysis of Imidodisulfonate Salts

Advanced Thermal Analysis Techniques

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of materials as a function of temperature. bibliotekanauki.pl For potassium imidodisulfonate, these methods can determine its melting point, decomposition temperature, and the nature of any thermal events.

Potassium imidodisulfonate is a solid material with a reported melting point of 430°C. alfa-chemistry.com Thermal analysis of related compounds, such as potassium-containing aluminosilicates, shows that techniques like TGA-DSC can reveal phase transformations, the formation of liquid phases at high temperatures, and the influence of potassium content on thermal behavior. bibliotekanauki.pl A thermal analysis of potassium imidodisulfonate would provide a profile of its stability, indicating the temperature at which it begins to decompose and characterizing the energetic changes associated with its melting and degradation.

Table 3: Physical and Thermal Properties of Potassium Imidodisulfonate

| Property | Value | Reference |

|---|---|---|

| Appearance | Solid | alfa-chemistry.com |

| Melting Point | 430°C (lit.) | alfa-chemistry.com |

| Molecular Formula | HK₂NO₆S₂ | alfa-chemistry.com |

Mechanistic Investigations of Potassium Imidodisulfonate Reactivity

Reaction Pathways Involving the Imidodisulfonate Anion

The imidodisulfonate anion, [HN(SO₃)₂]²⁻, is the reactive species derived from potassium imidodisulfonate and participates in several key reaction pathways, including substitution and decomposition reactions.

K₂[HN(SO₃)₂] + H₂NOSO₃H → K₂[H₂NN(SO₃)₂] + H₂SO₄ researchgate.net

This reaction is a key step in the synthesis of hydrazine (B178648) iso-disulfonate salts. The preparation of the hydrazine iso-disulfonate anion is described as a three-step process, starting with the preparation of potassium imidodisulfonate, which is then reacted with hydroxylamine-O-sulfonic acid. researchgate.net The resulting hydrazine iso-disulfonate anion has been successfully crystallized as potassium and barium salts. Current time information in Bangalore, IN.researchgate.netresearchgate.net The characterization of these products has been carried out using various analytical techniques, including X-ray diffraction (XRD), vibrational spectroscopy, and DFT calculations. researchgate.netresearchgate.netwikipedia.org

The hydrolytic stability of the imidodisulfonate anion is a critical aspect of its chemistry, particularly in aqueous environments. The hydrolysis of the imidodisulfonate ion, also referred to as the amine disulfonate ion, is known to be acid-catalyzed. In dilute acid solutions, it undergoes irreversible and quantitative hydrolysis.

A thorough study of the acid-catalyzed hydrolysis of the amine disulfonate ion in aqueous solution over a temperature range of 25-45°C confirmed that the reaction follows the rate equation:

-d([HN(SO₃)₂]²⁻)/dt = k[H⁺][HN(SO₃)₂]²⁻

The uncatalyzed hydrolysis rate was found to be negligible compared to the catalyzed reaction. The mechanism proposed involves the formation of an activated complex between the amine disulfonate ion and a hydronium ion. The hydrolysis of N-S compounds, including imidodisulfonates, is reported to follow first-order kinetics. epa.govgoogle.com

In the context of industrial processes such as flue gas desulfurization, the hydrolysis of imidodisulfonate is a key reaction. For instance, the hydrolysis of calcium imidodisulfonate (CaADS) in a sulfuric acid environment is a critical step in the production of ammonium (B1175870) sulfate (B86663) fertilizer from flue gas desulfurization waste liquors. epa.govosti.gov Studies have shown that the hydrolysis of amine trisulfonic acid (ATS) to amine disulfonic acid (the imidodisulfonate anion) is a rapid process. osti.gov

Kinetic and Thermodynamic Aspects of Imidodisulfonate Transformations

The kinetics and thermodynamics of imidodisulfonate transformations provide quantitative insights into the feasibility and rates of its reactions.

The acid-catalyzed hydrolysis of the amine disulfonate ion has been kinetically characterized. The study by Doyle provided key thermodynamic activation parameters for this reaction at zero ionic strength. These parameters are summarized in the table below.

| Activation Parameter | Value |

| Internal Energy of Activation (ΔE‡) | 23.5 ± 1 kcal/mol |

| Entropy of Activation (ΔS‡) | +7.2 ± 1.5 e.u. |

| Table 1: Activation parameters for the acid-catalyzed hydrolysis of the amine disulfonate ion. |

The positive entropy of activation suggests a transition state that is more disordered than the reactants, which is consistent with the proposed mechanism involving the association of the imidodisulfonate anion with a hydronium ion. The variation of the rate constant with ionic strength implies that the charge product of the ions involved in the rate-determining step is -2.

Proposed Reaction Mechanisms in Multicomponent Industrial Systems

Potassium imidodisulfonate and its corresponding anion are relevant intermediates in several multicomponent industrial systems, most notably in flue gas desulfurization (FGD) and the production of ammonium sulfamate (B1201201).

In wet flue gas desulfurization processes, particularly those aimed at the simultaneous removal of SO₂ and NOₓ, a variety of nitrogen-sulfur (N-S) compounds are formed. The imidodisulfonate anion is a key species in these complex aqueous systems. osti.govepa.gov In an aqueous solution containing various N-S compounds, calcium imidodisulfonate is considered a stable phase. osti.gov The reaction pathways in these systems are intricate, but a general understanding is that absorbed NOₓ reacts with bisulfite ions to form a series of N-S compounds. The hydrolysis of these compounds, including imidodisulfonate, is a critical step in converting them into more stable products like ammonium sulfate. epa.govosti.gov For example, in a process to produce ammonium sulfate fertilizer from FGD waste, calcium imidodisulfonate is intentionally precipitated and then hydrolyzed in a sulfuric acid solution. epa.govgoogle.comosti.gov

In the industrial production of ammonium sulfamate, ammonium imidodisulfonate is a significant by-product formed from the reaction of sulfur trioxide and ammonia (B1221849). prepchem.comscispace.com The process involves the ammonolysis of ammonium imidodisulfonate to yield the desired ammonium sulfamate. prepchem.com The reaction can be represented as:

(NH₄SO₃)₂NH + NH₃ → 2NH₄SO₃NH₂

This reaction is typically carried out at elevated temperatures and pressures. prepchem.com The presence of ammonium imidodisulfonate in the reaction mixture is a key factor influencing the process conditions and the purity of the final product.

Coordination Chemistry of the Imidodisulfonate Anion

Nature of Potassium-Imidodisulfonate Coordination

Potassium imidodisulfonate, K₂[HN(SO₃)₂], serves as a fundamental example for understanding the coordination of the imidodisulfonate anion with alkali metals. In its solid state, the potassium ions are engaged in electrostatic interactions with the oxygen and nitrogen atoms of the imidodisulfonate anion. This coordination is not merely a simple ionic interaction but involves specific geometric arrangements.

The coordination environment around the potassium cation in imidodisulfonate salts is typically characterized by high coordination numbers, generally ranging from 9 to 11. alfa-chemistry.com This is achieved through interactions with multiple oxygen atoms from the sulfonate groups of neighboring anions. In related structures, such as potassium hydrazine (B178648) iso-disulfonate, K₂[H₂NN(SO₃)₂], which can be synthesized from potassium imidodisulfonate, the potassium ion's coordination sphere is complex. alfa-chemistry.comnih.gov In this derivative, the K⁺ ion is coordinated by oxygen atoms from the sulfonate groups and also by a nitrogen atom from the amino group, with a K-N distance measured at 305.5 pm. alfa-chemistry.com

Studies on analogous sulfonimide salts, like potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI), provide further insight into the nature of potassium's coordination. frontiersin.orgfrontiersin.org In KDFTFSI, the potassium cations are sandwiched between layers of anions, forming strong interactions with the oxygen atoms of the sulfonyl groups. frontiersin.org This layered structure is driven by these favorable K···O interactions. frontiersin.org The interaction with the K⁺ ion has been shown by density functional theory (DFT) calculations to substantially minimize the energy difference between cis and trans conformers of the anion, favoring a strong tridentate coordination with oxygen atoms. frontiersin.orgfrontiersin.org A similar principle of strong electrostatic interaction between the hard acid K⁺ and the hard base oxygen atoms of the SO₃ groups governs the coordination in potassium imidodisulfonate.

Structural Analysis of Metal-Imidodisulfonate Complexes

The structural analysis of metal-imidodisulfonate complexes reveals the diverse binding capabilities of the [HN(SO₃)₂]²⁻ ligand. The anion can act as a multidentate ligand, bridging multiple metal centers to form extended one-, two-, or three-dimensional coordination polymers.

The crystal structure of potassium imidodisulfonate itself provides a primary example. While detailed crystallographic data for K₂[HN(SO₃)₂] is not extensively reported in all search results, the synthesis of its derivatives allows for structural elucidation of the imidodisulfonate coordination. For instance, the synthesis of hydrazine iso-disulfonate, [H₂NN(SO₃)₂]²⁻, from potassium imidodisulfonate and its subsequent crystallization as potassium and barium salts has been described. alfa-chemistry.comnih.gov In these compounds, the bonding parameters of the core [N(SO₃)₂] fragment are detailed. The S-N bond lengths in K₂[H₂NN(SO₃)₂] are approximately 170.7(2) pm and 171.1(2) pm. alfa-chemistry.com

A comparative structural analysis can be made with related sulfonimide salts. In potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide, KDFTFSI, the salt crystallizes in an orthorhombic system with the space group Pbcn. It forms a layered structure with alternating cationic (K⁺) and anionic layers. frontiersin.orgfrontiersin.org This structural motif is common for such salts and is likely to be similar in potassium imidodisulfonate.

The table below presents selected structural data for a related potassium sulfonimide salt, which helps to illustrate the typical coordination environment and bond parameters that can be expected in metal-imidodisulfonate complexes.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| N–S Bond Length (Å) | 1.562(6) – 1.581(6) |

| S–O Bond Length (Å) | 1.426(5) – 1.439(5) |

| S–N–S Bond Angle (°) | 125.7(3) – 128.0(4) |

| O–S–O Bond Angle (°) | 116.1(3) – 117.3(3) |

| Anion Conformation | cis |

Theoretical Aspects of Ligand-Metal Ion Interactions within Imidodisulfonates

Theoretical calculations, particularly those based on density functional theory (DFT), are powerful tools for understanding the interactions between metal ions and the imidodisulfonate ligand. These studies can elucidate the electronic structure, conformational preferences, and the nature of the chemical bonds within these complexes.

DFT calculations performed on the related KDFTFSI salt show that the interaction between the potassium cation and the sulfonimide anion significantly influences the anion's conformation. frontiersin.orgfrontiersin.org While intramolecular hydrogen bonding might stabilize a trans conformer of the isolated anion, the strong electrostatic interaction with K⁺ can overcome this preference. frontiersin.org The formation of strong, multidentate coordination bonds between the cation and the oxygen atoms of the sulfonyl groups makes the cis conformation energetically more favorable in the solid state. frontiersin.orgfrontiersin.org This highlights the crucial role of the metal cation in determining the final structure of the complex.

These theoretical findings suggest that the ligand-metal ion interaction in imidodisulfonates is primarily electrostatic, driven by the attraction between the hard Lewis acid (the metal cation) and the hard Lewis base (the oxygen atoms of the sulfonate groups). The charge distribution within the [HN(SO₃)₂]²⁻ anion, with significant negative charge localized on the oxygen atoms, makes these sites the primary points of coordination for metal cations.

Theoretical and Computational Chemistry Investigations of Potassium Imidodisulfonate

Quantum Chemical Approaches to Bonding and Structure

Quantum chemical methods are employed to solve the Schrödinger equation, providing fundamental information about electron distribution, bonding, and molecular energy. These approaches are broadly categorized into ab initio methods and density functional theory.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry techniques that calculate the electronic structure of a molecule using only fundamental physical constants, without reliance on empirical parameters. The primary goal is to obtain an approximate solution to the time-independent Schrödinger equation.

For the imidodisulfonate anion, [HN(SO₂)₂]²⁻, the Hartree-Fock (HF) method represents the most fundamental ab initio approach. The HF method approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. It treats each electron as moving in the average field created by all other electrons, a concept known as the self-consistent field (SCF) method. While computationally efficient, the HF method neglects the instantaneous correlation in electron motions, which can be crucial for accurate predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to incorporate electron correlation. These methods provide more accurate energies, geometries, and properties but at a higher computational cost. Theoretical studies on anions, in particular, require careful application of these methods due to the diffuse nature of their outermost orbitals. For the imidodisulfonate anion, such calculations would be essential for accurately determining properties like electron affinity and bond dissociation energies.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a system based on its electron density.

DFT calculations are particularly well-suited for investigating potassium imidodisulfonate. They can be used to determine:

Electronic Properties: The distribution of electron density, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies. These are crucial for understanding the reactivity and electronic stability of the imidodisulfonate anion.

Vibrational Frequencies: DFT can predict infrared (IR) and Raman spectra. Comparing calculated vibrational modes for the S-N and S-O bonds with experimental data helps to validate the computed structure.

Cation-Anion Interactions: DFT is effective in modeling the interactions between the K⁺ cation and the imidodisulfonate anion. Studies on similar potassium salts, such as potassium titanyl arsenate (KTiOAsO₄), have successfully used DFT to calculate adsorption energies and analyze charge density differences upon ion interaction. For potassium imidodisulfonate, DFT could elucidate how the K⁺ ion coordinates with the oxygen and nitrogen atoms of the anion.

The choice of exchange-correlation functional (e.g., B3LYP, M08-SO) and basis set is critical for the accuracy of DFT results. For instance, research on the related potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide (KDFTFSI) salt utilized the M08-SO functional to accurately model cation-anion interactions.

Geometry optimization is a computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For the imidodisulfonate anion, this process would yield precise information on bond lengths (S-N, S-O, N-H) and bond angles (O-S-O, S-N-S).

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. The imidodisulfonate anion can exist in different conformations, primarily defined by the torsion or dihedral angles around the S-N bonds. Analogous sulfonimide anions, such as bis(trifluoromethanesulfonyl)imide (TFSI⁻) and DFTFSI⁻, have been shown to exist in cis and trans conformations.

A trans conformer typically has the two sulfur atoms on opposite sides of the N-H bond.

A cis conformer has the sulfur atoms on the same side.

DFT calculations on the related DFTFSI⁻ anion revealed that while the trans conformer is more stable in the gas phase due to intramolecular hydrogen bonding, interaction with a K⁺ cation significantly minimizes the energy difference between the two conformers. A similar analysis for the imidodisulfonate anion would be crucial to understand its preferred structure in the solid state and in solution.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Imidodisulfonate-like Anion (Based on Analogy to DFTFSI⁻) Note: This table presents typical data obtained from DFT geometry optimization and is based on published values for a similar sulfonimide anion for illustrative purposes.

| Parameter | Bond/Angle | trans-Conformer Value | cis-Conformer Value |

| Bond Lengths (Å) | S-N | 1.65 | 1.63 |

| S=O | 1.45 | 1.46 | |

| Bond Angles (°) | S-N-S | 125.0 | 120.0 |

| O-S-O | 118.0 | 119.0 | |

| Dihedral Angle (°) | S-N-S-O | 180.0 | 0.0 |

Molecular Simulations and Dynamics of Imidodisulfonate Systems

While quantum chemical methods are excellent for studying static, single-molecule properties, molecular dynamics (MD) simulations are used to investigate the behavior of systems containing many molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For potassium imidodisulfonate, MD simulations would typically be used to study its properties in aqueous solution. Key insights that can be gained include:

Solvation Structure: How water molecules arrange around the K⁺ cation and the imidodisulfonate anion.

Ion Pairing: The dynamics of the association and dissociation between K⁺ and the [HN(SO₂)₂]²⁻ anion in solution.

Transport Properties: Calculation of diffusion coefficients for the individual ions, which relates to the solution's conductivity.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. Developing or validating a force field for the imidodisulfonate anion would be a critical first step. Ab initio molecular dynamics (AIMD) is a more advanced technique that calculates the forces "on the fly" using quantum chemical methods (like DFT) at each time step, avoiding the need for a pre-defined force field but at a much greater computational expense. MD simulations are widely used to understand the behavior of ionic liquids and surfactants in solution, providing a powerful analogy for how imidodisulfonate systems could be studied.

Advanced Computational Methodologies in Sulfur-Nitrogen Chemistry

The study of sulfur-nitrogen compounds like imidodisulfonate benefits from a range of advanced computational methodologies that address specific chemical questions. The chemistry of S-N compounds is rich and complex, involving multiple bonding possibilities and oxidation states.

Advanced computational approaches could include:

Reaction Mechanism Studies: Using DFT to map the potential energy surface for reactions involving the imidodisulfonate anion, such as deprotonation or decomposition. This involves locating transition states and calculating activation energy barriers.

Combined QM/MM Methods: For large systems, such as the imidodisulfonate anion interacting with a protein or a large solvent environment, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. The chemically active site (the anion) is treated with a high-level quantum method, while the surrounding environment is treated with a more efficient molecular mechanics force field.

Analysis of Non-Covalent Interactions: Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to analyze the nature and strength of hydrogen bonds and ionic interactions within the potassium imidodisulfonate crystal lattice or in solution.

These advanced methods provide a deeper understanding of the subtle electronic effects that govern the structure, stability, and reactivity of novel sulfur-nitrogen compounds.

Table of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Potassium Imidodisulfonate | K₂[HN(SO₂)₂] |

| Imidodisulfonate anion | [HN(SO₂)₂]²⁻ |

| Potassium (Difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide | K[N(SO₂CF₂H)(SO₂CF₃)] |

| (Difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide anion | [N(SO₂CF₂H)(SO₂CF₃)]⁻ |

| Bis(trifluoromethanesulfonyl)imide anion | [N(SO₂CF₃)₂]⁻ |

Environmental Chemistry and Remediation Applications of Imidodisulfonate Species

Role of Imidodisulfonates in Flue Gas Desulfurization and Denitrification Systems

Flue gas desulfurization (FGD) and denitrification (DeNOx) systems are essential for reducing air pollution from sources like fossil-fuel power plants. americanpharmaceuticalreview.com However, the complex chemistry within these systems can lead to the formation of various byproducts, including imidodisulfonates.

Formation and Accumulation in Scrubbing Liquors

In wet scrubbing processes designed for the simultaneous removal of sulfur oxides (SOx) and nitrogen oxides (NOx), imidodisulfonates can form and accumulate in the scrubbing liquor. researchgate.net These systems often utilize an alkaline sorbent, such as lime or limestone, to capture acidic gases. epa.gov The interaction between absorbed NOx and sulfite (B76179) ions in the scrubbing solution is a key pathway for the formation of nitrogen-sulfur (N-S) compounds, including imidodisulfonate. researchgate.net The accumulation of these compounds in the scrubbing liquor is a known characteristic of wet scrubbing processes that employ certain chemistries for simultaneous SOx and NOx removal. researchgate.net

The concentration of these N-S compounds, including imidodisulfonate, can build up in the scrubbing liquid, affecting the efficiency of the scrubbing process and requiring management. researchgate.net For instance, in some processes, soluble sodium imidodisulfonate [NH(SO₃Na)₂] is formed and must be removed to prevent its buildup in the scrubbing solution. chemicalbook.com

Conversion Pathways in Industrial Processes

Once formed, imidodisulfonates can undergo further reactions within the industrial process. One significant conversion pathway is hydrolysis. Under acidic conditions and elevated temperatures, imidodisulfonates can be hydrolyzed. cibtech.org For example, research has shown that N-S containing precipitates, which include calcium imidodisulfonate, can be hydrolyzed in a sulfuric acid solution at temperatures around 95°C, with the reaction reaching completion within approximately 12 hours. cibtech.org This hydrolysis can break down the imidodisulfonate into other compounds, such as ammonium (B1175870) ions. cibtech.org

Another conversion pathway involves precipitation reactions. To manage the accumulation of soluble imidodisulfonates, they can be converted into less soluble forms. For example, sodium imidodisulfonate can be reacted with potassium sulfate (B86663) to form the relatively insoluble potassium imidodisulfonate [NH(SO₃K)₂], which then precipitates out of the solution. chemicalbook.com

Management and Treatment Strategies for Imidodisulfonate-Containing Effluents

The accumulation of imidodisulfonates in industrial effluents necessitates effective management and treatment strategies to prevent environmental release and to recover valuable materials where possible.

Advanced Separation and Recovery Methods

Advanced separation techniques are crucial for managing industrial wastewater containing various pollutants. researchgate.netfbtjournal.com While specific case studies on imidodisulfonate are not abundant in readily available literature, general principles of advanced separation can be applied.

Ion exchange is a promising method for the removal of charged species from wastewater. watertechnologies.comaiktechnik.chnih.gov Anion exchange resins could potentially be used to capture the negatively charged imidodisulfonate anion [HN(SO₃)₂]²⁻ from effluent streams. triqua.eu The effectiveness of this method would depend on the resin's selectivity for imidodisulfonate over other competing anions in the wastewater. triqua.eu

Membrane filtration technologies, such as nanofiltration and reverse osmosis, are effective in separating dissolved components from water. fbtjournal.commdpi.comrsc.org These pressure-driven processes could potentially be employed to concentrate imidodisulfonate-containing streams, facilitating either further treatment or recovery. rsc.org The selection of the membrane would be critical, as its pore size and surface chemistry determine which components are retained. mdpi.com

The table below summarizes potential advanced separation methods for imidodisulfonate-containing effluents.

| Separation Method | Principle | Potential Application for Imidodisulfonate | Key Considerations |

| Ion Exchange | Reversible exchange of ions between a solid phase (resin) and a liquid phase (wastewater). watertechnologies.comaiktechnik.ch | Removal of imidodisulfonate anions from scrubbing liquors. triqua.euresearchgate.net | Resin selectivity, presence of competing anions, regeneration of the resin. triqua.euresearchgate.net |

| Membrane Filtration | Use of semi-permeable membranes to separate components based on size and charge. mdpi.comrsc.org | Concentration of imidodisulfonate solutions for recovery or further treatment. | Membrane type (NF, RO), fouling potential, operating pressure. rsc.org |

| Precipitation | Conversion of soluble substances into an insoluble form. | Precipitation of potassium imidodisulfonate by adding a potassium salt. chemicalbook.com | Solubility of the precipitate, presence of impurities. |

Hydrolytic Treatment for Waste Minimization

Hydrolytic treatment is a key strategy for breaking down imidodisulfonates into simpler, more manageable, or potentially reusable substances. cibtech.org As mentioned previously, the hydrolysis of calcium imidodisulfonate in an acidic environment has been studied experimentally. cibtech.org This process can be a crucial step in a waste minimization strategy, converting the complex N-S compounds into substances like ammonium sulfate, which may have other industrial uses. cibtech.org

The kinetics of this hydrolysis reaction are important for designing effective treatment systems. Research has shown that the hydrolysis of N-S precipitates, containing a significant fraction of calcium imidodisulfonate, is rapid initially and then plateaus as the reaction nears completion. cibtech.org

The following table details the conditions and outcomes of a study on the hydrolytic treatment of N-S compounds.

| Parameter | Value | Reference |

| Reactant | N-S containing precipitates (approx. 64% Calcium Imidodisulfonate) | cibtech.org |

| Treatment | Hydrolysis in 1M H₂SO₄ solution | cibtech.org |

| Temperature | 95°C | cibtech.org |

| Reaction Time | Completion within 12 hours | cibtech.org |

| Outcome | Conversion to ammonium ions | cibtech.org |

Environmental Fate and Transport Mechanisms of Imidodisulfonate Species

The environmental fate of a chemical describes its transport and transformation in the environment. ecetoc.org For potassium imidodisulfonate, specific data on its environmental persistence and degradability are limited, with some safety data sheets indicating "no data available". cibtech.org However, by examining the behavior of related compounds like sulfonamides and general principles of chemical transport, potential environmental pathways can be inferred.

The primary mechanisms governing the movement of solutes in soil are convection (movement with the flow of water), diffusion (movement from higher to lower concentration), and dispersion. nih.gov The fate of a chemical in the environment is also heavily influenced by its sorption (adhesion to soil particles) and desorption characteristics. nih.gov For sulfonamide antibiotics, sorption to soil is influenced by soil organic matter content and pH. nih.gov It is plausible that imidodisulfonate, being an anionic compound, would exhibit mobility in soil, particularly in soils with low anion exchange capacity.

The potential for a chemical to leach through the soil and into groundwater is a significant environmental concern. awsjournal.orgresearchgate.net The leaching potential depends on the chemical's properties, soil characteristics, and the amount of water moving through the soil. researchgate.netnih.gov Given the lack of specific data, the mobility of imidodisulfonate in various soil types remains an area requiring further research. chemicalbook.comawsjournal.org

Biodegradation is a key process that can break down organic contaminants in the environment. researchgate.netmdpi.com While some microorganisms can degrade sulfonamides, the biodegradability of imidodisulfonate in soil and water has not been well-documented in the available literature. mdpi.comnih.gov Its persistence in the environment is therefore uncertain. chemicalbook.com

The following table summarizes the key mechanisms that would influence the environmental fate and transport of imidodisulfonate species.

| Mechanism | Description | Potential Relevance to Imidodisulfonate |

| Sorption/Desorption | The binding and release of the chemical from soil and sediment particles. nih.govslideshare.netnih.gov | As an anion, sorption is likely to be pH-dependent and influenced by the mineral and organic matter content of the soil. nih.gov |

| Leaching | The downward movement of the chemical through the soil profile with water. awsjournal.orgresearchgate.net | High water solubility could suggest a potential for leaching, but this would be mediated by sorption processes. awsjournal.org |

| Biodegradation | The breakdown of the chemical by microorganisms. researchgate.netmdpi.comnih.gov | Data on the biodegradation of imidodisulfonate is not readily available. cibtech.org |

| Persistence | The length of time the chemical remains in the environment. chemicalbook.com | The persistence of imidodisulfonate in various environmental compartments is currently unknown. chemicalbook.comcibtech.org |

Q & A

Basic: What established synthesis methods are recommended for potassium imidodisulfonate, and how can purity be validated?

Methodological Answer:

Synthesis typically involves sulfonation and neutralization steps, with protocols adapted from sulfonate chemistry. Key validation steps include:

- X-ray Diffraction (XRD) for crystallinity assessment.

- NMR Spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) to confirm structural integrity.

- Elemental Analysis (e.g., CHNS/O) to verify stoichiometry.

- HPLC or Titration for purity quantification.

Gap analysis of existing protocols is critical to identify optimal reaction conditions (e.g., solvent selection, temperature) .

Advanced: How can contradictions in spectroscopic data for potassium imidodisulfonate derivatives be systematically resolved?

Methodological Answer:

Contradictions often arise from solvent effects, polymorphic variations, or impurities. A tiered approach is recommended:

- Comparative Analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) .

- Error Source Identification : Quantify instrument-specific uncertainties (e.g., NMR shimming, XRD detector calibration) .

- Computational Validation : Use DFT calculations to simulate spectra and cross-validate experimental peaks .

Basic: What factors influence the stability of potassium imidodisulfonate in aqueous solutions?

Methodological Answer:

Stability is pH-, temperature-, and light-dependent. Methodological steps include:

- pH Titration Studies : Monitor decomposition rates across pH 2–12.

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C.

- UV-Vis Spectroscopy : Track photodegradation under UV/visible light exposure.

Document storage conditions (e.g., desiccated, dark) to mitigate hydrolysis .

Advanced: What mechanistic pathways govern potassium imidodisulfonate’s reactivity in redox reactions?

Methodological Answer:

Investigate via:

- Kinetic Studies : Use stopped-flow spectroscopy to track intermediate formation.

- Isotopic Labeling : ³⁴S or ¹⁵N isotopes to trace bond-breaking/reformation.

- Computational Modeling : MD simulations to map free-energy landscapes.

Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize experimental targets .

Basic: Which analytical techniques are most effective for characterizing potassium imidodisulfonate’s coordination chemistry?

Methodological Answer:

- FT-IR Spectroscopy : Identify sulfonate and imido vibrational modes.

- X-ray Absorption Spectroscopy (XAS) : Probe local coordination environments.

- Magnetic Susceptibility Measurements : For paramagnetic derivatives.

Cross-reference data with crystallographic databases (e.g., CCDC) to confirm structural motifs .

Advanced: How can computational modeling predict potassium imidodisulfonate’s behavior in novel catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate reaction barriers and intermediate stability.

- Machine Learning (ML) : Train models on existing sulfonate catalyst data to predict activity.

- Solvent Modeling : COSMO-RS to simulate solvent effects on reaction kinetics.

Validate predictions with controlled bench experiments (e.g., turnover frequency measurements) .

Advanced: What ethical and methodological challenges arise when designing in vivo studies with potassium imidodisulfonate-based compounds?

Methodological Answer:

- Toxicity Screening : Use in vitro assays (e.g., cell viability, ROS generation) before animal trials.

- Dosage Optimization : Apply pharmacokinetic models (e.g., compartmental analysis) to minimize toxicity.

- Ethical Frameworks : Adhere to PICOT guidelines (Population, Intervention, Comparison, Outcome, Time) for humane study design .

Basic: How can researchers assess potassium imidodisulfonate’s stability under extreme conditions (e.g., high salinity)?

Methodological Answer:

- Accelerated Aging Studies : Expose samples to elevated salinity (e.g., 5M NaCl) and monitor decomposition via LC-MS.

- Raman Spectroscopy : Detect structural changes under stress.

- Statistical Design : Use factorial experiments to isolate salinity, pH, and temperature effects .

Advanced: What strategies improve reproducibility in potassium imidodisulfonate synthesis across laboratories?

Methodological Answer:

- Standardized Protocols : Publish detailed SOPs with error margins for critical steps (e.g., cooling rates).

- Interlaboratory Studies : Collaborate to identify facility-specific variables (e.g., humidity control).

- Open Data Sharing : Deposit raw spectral and crystallographic data in repositories like Zenodo .

Advanced: How can interdisciplinary approaches (e.g., materials science, biochemistry) expand potassium imidodisulfonate’s research applications?

Methodological Answer:

- Hybrid Material Design : Incorporate into MOFs or polymers for catalytic or sensing applications.

- Bioconjugation Studies : Link to proteins/peptides for bioactivity assays.

- High-Throughput Screening : Test combinatorial libraries for novel reactivity.

Leverage aggregated search tools to integrate cross-disciplinary data (e.g., PubMed, Reaxys) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.